molecular formula C23H22N4OS B2598153 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1013804-85-7

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2598153
CAS No.: 1013804-85-7
M. Wt: 402.52
InChI Key: VQTBOEPQYFZBRS-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole/thiadiazole/benzothiazole based thiazolidinone . These derivatives have been studied for their potential as inhibitors of the main protease of SARS-CoV-2 . The compound k3, which has a similar structure, was found to have a high inhibitory capacity to SARS-CoV-2 protease .


Synthesis Analysis

The synthesis of similar compounds involves the interaction between a heterocyclic amine and a ketone . The reaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzothiazole ring and a benzene ring . The presence of a 6-CN substituent on the benzothiazole ring in combination with 2-Cl, 6-F substitution on a benzene ring is beneficial for the inhibitory activity .


Chemical Reactions Analysis

The reaction mechanism of similar compounds involves the formation of carbinolamine by the addition of an amine to the double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of a 1,2,4-triazole moiety . This moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .

Scientific Research Applications

Coordination Chemistry and Structural Analysis

Research on related compounds, such as the synthesis and crystal structure analysis of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone, demonstrates the potential for applications in coordination chemistry. The study of its complexes with copper and cobalt chlorides reveals insights into the coordination modes and structural arrangements, which are crucial for developing novel coordination compounds with specific properties (Sokol et al., 2011).

Heterocyclic Chemistry and Photoreactivity

In the realm of heterocyclic chemistry, compounds such as (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone may find relevance due to the diverse reactivity and utility of heterocycles. Studies on electrophilic activation of acetyl-substituted heteroaromatic compounds, including thiazoles and isoquinolines, showcase their potential in synthetic chemistry for constructing complex molecules (Klumpp et al., 2000).

Materials Science and Photophysical Properties

The photoreactivity and photophysical properties of related compounds, such as the photochemical transformations of pyrazolyl-cis-1,2-dibenzoylalkenes, offer a glimpse into the potential applications of this compound in materials science. These studies can inform the development of new materials with desirable optical and electronic properties (Lohray et al., 1984).

Mechanism of Action

The mechanism of action of similar compounds involves inhibiting the main protease of SARS-CoV-2 . The compound k3, which has a similar structure, was found to have a high inhibitory capacity to SARS-CoV-2 protease .

Future Directions

The future directions for research on this compound could involve further investigation of its potential as an inhibitor of the main protease of SARS-CoV-2 . Additionally, the development of various synthesis methods and a comprehensive study of their reaction mechanisms could be beneficial .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15(2)20-13-19(22(28)26-12-11-16-7-3-4-8-17(16)14-26)25-27(20)23-24-18-9-5-6-10-21(18)29-23/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTBOEPQYFZBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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